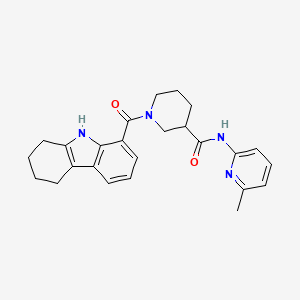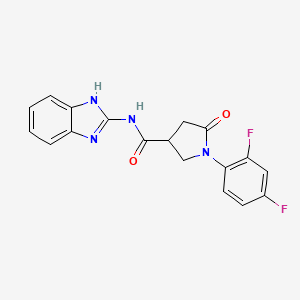![molecular formula C25H24ClN5O B7551418 N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7551418.png)
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine, also known as CEP-28122, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. It belongs to the class of quinazoline-based compounds and has shown promising results in preclinical studies.
作用機序
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine works by inhibiting the activity of various kinases that are involved in the pathogenesis of various diseases. It has been found to be particularly effective in inhibiting the activity of JAK2, a kinase that plays a crucial role in the development of myeloproliferative neoplasms. By inhibiting the activity of JAK2, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine can prevent the proliferation of cancer cells and reduce the severity of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases that are involved in the pathogenesis of various diseases. N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been found to be particularly effective in inhibiting the activity of JAK2, a kinase that plays a crucial role in the development of myeloproliferative neoplasms. By inhibiting the activity of JAK2, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine can prevent the proliferation of cancer cells and reduce the severity of autoimmune and inflammatory diseases.
実験室実験の利点と制限
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has a number of advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of kinases in various diseases. However, one of the limitations is that it can be difficult to obtain and is relatively expensive. This can make it challenging to use in large-scale experiments.
将来の方向性
There are a number of future directions for research on N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine. One area of interest is in developing more potent and selective inhibitors of JAK2. This could lead to the development of more effective therapies for myeloproliferative neoplasms and other diseases. Another area of interest is in studying the potential of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine in combination with other therapies. This could lead to the development of more effective combination therapies for various diseases. Finally, there is a need for more research on the safety and toxicity of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine, particularly in humans. This will be important for the development of safe and effective therapies.
合成法
The synthesis of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine involves a multistep process that starts with the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-chlorophenyl)acetate. This is followed by the reaction of ethyl 2-(2-chlorophenyl)acetate with morpholine to form ethyl 2-(2-chlorophenyl)-2-morpholin-4-ylethanoate. The final step involves the reaction of ethyl 2-(2-chlorophenyl)-2-morpholin-4-ylethanoate with 4-amino-2-(2-pyridinyl)quinazoline to form N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine.
科学的研究の応用
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of various kinases that are involved in the pathogenesis of these diseases. N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been found to be particularly effective in inhibiting the activity of JAK2, a kinase that plays a crucial role in the development of myeloproliferative neoplasms.
特性
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O/c26-21-7-3-1-5-19(21)23(31-13-15-32-16-14-31)17-28-25-20-6-2-4-8-22(20)29-24(30-25)18-9-11-27-12-10-18/h1-12,23H,13-17H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHQLQSTCNRPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline](/img/structure/B7551362.png)
![2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7551371.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide](/img/structure/B7551375.png)
![3-ethyl-N-methyl-2,4-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7551377.png)
![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7551378.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7551380.png)
![2-Methyl-4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]phthalazin-1-one](/img/structure/B7551393.png)
![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551399.png)
![1-(4-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7551406.png)
![N-methyl-4-[[methyl-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]amino]methyl]benzamide](/img/structure/B7551409.png)

![2-methyl-N-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7551422.png)